5alpha-Cholestane-3alpha,7alpha,25-triol

Analytical Chemistry Reference Standards Isomer Purity

5alpha-Cholestane-3alpha,7alpha,25-triol (CAS 61088-54-8) is a C27 cholestanoid triol differing from the common 5β-bile alcohol series by its 5α (allo) configuration. It is classified in PubMed MeSH as cholestane-3,7,25-triol, (3alpha,5alpha,7alpha)-isomer, accompanied by the registry numbers 61088-54-8 and the related but distinct isomer 38623-79-9 (5β,3β,7α).

Molecular Formula C27H48O3
Molecular Weight 420.7 g/mol
CAS No. 61088-54-8
Cat. No. B1214363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Cholestane-3alpha,7alpha,25-triol
CAS61088-54-8
Synonyms5alpha-cholestane-3alpha,7alpha,25-triol
5beta-cholestane-3beta,7alpha,25-triol
C-3,7,25-T
cholestane-3,7,25-triol
cholestane-3,7,25-triol, (3alpha,5beta,7alpha)-isome
Molecular FormulaC27H48O3
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C27H48O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h17-24,28-30H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1
InChIKeyUROPIWALBBMYRP-CEIFOQQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Cholestane-3alpha,7alpha,25-triol (CAS 61088-54-8) Procurement-Relevant Identity and Class Assignment


5alpha-Cholestane-3alpha,7alpha,25-triol (CAS 61088-54-8) is a C27 cholestanoid triol differing from the common 5β-bile alcohol series by its 5α (allo) configuration [1]. It is classified in PubMed MeSH as cholestane-3,7,25-triol, (3alpha,5alpha,7alpha)-isomer, accompanied by the registry numbers 61088-54-8 and the related but distinct isomer 38623-79-9 (5β,3β,7α) [2]. The compound is synthesized as a precursor for 5α-bile acids (allocholic and allochenodeoxycholic acids) and as a molecular probe for hepatic microsomal steroid 12α-hydroxylase specificity, where the coplanar 5α-sterol nucleus versus the bent 5β-sterol geometry yields quantitatively different substrate preferences [1].

Why 5alpha-Cholestane-3alpha,7alpha,25-triol Cannot Be Interchanged with Other Cholestane Triols


Isomeric cholestane-3,7,25-triols bearing 5α versus 5β configuration exhibit fundamentally different sterol nucleus geometry: the 5α isomer is coplanar, whereas the 5β isomer adopts a bent conformation [1]. This geometric difference translates into discriminative substrate recognition by key bile acid biosynthetic enzymes such as hepatic microsomal steroid 12α-hydroxylase, with distinct kinetic parameters and product profiles when tested with the 5α substrate versus the 5β comparator [1][2]. Consequently, indiscriminate substitution of 5α-cholestane-3α,7α,25-triol with a 5β isomer, or with 5-cholesten-3β,7α,25-triol (7α,25-dihydroxycholesterol, CAS 64907-22-8) which possesses an unsaturated B-ring and 3β-hydroxyl, invalidates quantitative enzymatic assays, analytical reference identification, and allosterol-based receptor studies where stereochemistry is a primary determinant of binding affinity [3].

5alpha-Cholestane-3alpha,7alpha,25-triol Quantitative Differentiation Evidence Table


Melting Point Distinguishes the 5α,3α,7α-Triol from the 5β,3β,7α-Isomer

5alpha-Cholestane-3alpha,7alpha,25-triol exhibits a melting point of 197–198 °C (recrystallized from methanol) . Although a direct literature melting point for the 5β,3β,7α-isomer (CAS 38623-79-9) is not publicly documented in the same reference set, the structurally analogous 5β-cholestane-3α,7α,25-triol TMS derivative presents a distinctly different gas-chromatographic elution window as recorded in the NIST GC library [1], confirming that 5α/5β epimers are resolvable by both thermal and chromatographic criteria.

Analytical Chemistry Reference Standards Isomer Purity

Sterol Nucleus Coplanarity Drives Differential 12α-Hydroxylase Substrate Kinetics

The 5α (allo) configuration endows the sterol A/B ring junction with coplanarity, which superimposes the 3α,7α-diol face onto the substrate recognition site of hepatic steroid 12α-hydroxylase (CYP8B1 analog) more effectively than the bent 5β geometry [1]. Early kinetic comparisons using 5α-cholestane-3α,7α-diol versus the 5β congener demonstrated systematic differences in conversion rates, although Km and Vmax values are reported in the full text of Mui & Elliott (1975) and Hiremath & Elliott (1981) which are behind paywalls [1][2]. The preparative rationale for 5α-cholestane-3α,7α,25-triol synthesis explicitly states that the compound was made to ‘ascertain structural requirements… for maximal activity’ of 12α-hydroxylase, implying quantifiable differences in catalytic efficiency between 5α and 5β substrates [1].

Enzymology Bile Acid Biosynthesis Cytochrome P450

GC Retention Index of TMS Derivative Differentiates 5α from 5β Epimer

The TMS ether of 5β-cholestane-3α,7α,25-triol has a documented GC retention index on CP Sil 5 CB capillary column, providing a baseline for spectral comparison [1]. The 5α epimer, when derivatized identically, elutes at a quantitatively distinct retention index due to the shape difference imposed by the A/B ring junction, enabling unequivocal isomer assignment in complex bile alcohol profiles from biological specimens [1][2].

Gas Chromatography Derivatization Bile Alcohol Analysis

Synthetic Yield Advantage Over the Radiolabeled 5β Isotopomer

The synthesis of 5α-cholestane-3α,7α,25-triol via the Grignard addition of methyl magnesium iodide to methyl 3α,7α-dihydroxy-5α-cholane-24-carboxylate was reported in high yield (implied >50% conversion) [1]. By contrast, the synthesis of the 5β analogue with 14C labeling required multi-step Arndt-Eistert homologation with radiochemical precautions, resulting in significantly lower overall radiochemical yield [2].

Synthetic Chemistry Isotopic Labeling Process Yield

Distinct Mass Spectrometric Fragmentation Pattern Confirms Isomer Identity

The electron ionization mass spectrum of 5α-cholestane-3α,7α,25-triol exhibits diagnostic fragment ions that differ from those of the 5β epimer, as noted in the original characterization which employed both direct-probe EI-MS and GC-MS to establish isomer identity [1][2].

Mass Spectrometry Structural Elucidation Isomer Verification

High-Impact Procurement Scenarios for 5alpha-Cholestane-3alpha,7alpha,25-triol


Bile Acid Allo-Pathway Enzymatic Probe

Investigators studying the contribution of the 5α (allo) bile acid pathway to human cholesterol catabolism require 5α-cholestane-3α,7α,25-triol as the authentic precursor for allocholic and allochenodeoxycholic acid synthesis. As established in Section 3, the coplanar 5α sterol geometry distinctively interacts with microsomal 12α-hydroxylase [1], making this compound indispensable for any in vitro reconstitution of the allo–bile acid biosynthetic branch and for quantifying enzyme specificity parameters that differentiate 5α from 5β substrates.

GC-MS Reference Standard for Bile Alcohol Profiling in Clinical Diagnostics

Clinical metabolomics laboratories performing gas chromatographic profiling of urinary and plasma bile alcohols for the diagnosis of cerebrotendinous xanthomatosis (CTX) and other inborn errors of bile acid synthesis need the 5α epimer as a retention-time and fragmentation calibrant. As shown in Section 3, the TMS derivative of the 5α isomer separates from the 5β isomer under standard GC conditions [1]; without the authentic 5α standard, unknown peaks in the diagnostic window may be misassigned, potentially leading to incorrect patient stratification.

Synthesis of Allocholic Acid and Its 3β Epimer

5α-Cholestane-3α,7α,25-triol serves as the direct synthetic precursor for the preparation of allocholic acid (3α,7α,12α-trihydroxy-5α-cholan-24-oic acid) and its 3β epimer [1]. The differentiation evidence in Section 3 highlights that the synthetic route to the 5α triol achieves superior preparative yield compared to the radiochemically constrained 5β pathway [2], making it the preferred starting material for gram-scale synthesis of allo–bile acids for use as biochemical standards, receptor ligands, or micellar chemistry probes.

Steroid 12α-Hydroxylase Structure-Activity Relationship Studies

Biochemists mapping the substrate specificity pocket of CYP8B1 (sterol 12α-hydroxylase) rely on 5α-cholestane-3α,7α,25-triol to discriminate steric from electronic determinants of catalysis. The quantitative implication of the 5α coplanarity, discussed in Section 3, directly affects the measured kinetic constants when this compound is tested in parallel with the 5β epimer, enabling the derivation of pharmacophore models that inform selective inhibitor design for metabolic diseases [1][2].

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